molecular formula C14H11IN2O2 B6050345 2-[(4-iodobenzoyl)amino]benzamide

2-[(4-iodobenzoyl)amino]benzamide

Cat. No.: B6050345
M. Wt: 366.15 g/mol
InChI Key: ACJASHMNQKSFLR-UHFFFAOYSA-N
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Description

2-[(4-Iodobenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-iodobenzoyl group at the 2-amino position. The iodine atom at the para position of the benzoyl moiety confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-[(4-iodobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJASHMNQKSFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The benzamide core is a common structural motif in medicinal chemistry. Below is a detailed comparison of 2-[(4-iodobenzoyl)amino]benzamide with structurally related compounds, emphasizing substituent effects and biological activities.

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents/Modifications Key Biological Activity Potency/IC₅₀/Inhibition % Reference ID
2-[(4-Iodobenzoyl)amino]benzamide 4-Iodobenzoyl at 2-amino position Not explicitly reported N/A -
Nitazoxanide 5-Nitrothiazole, acetyloxy at 2-position Antiparasitic, antiviral Broad-spectrum activity
SNX-2112 Indazolone-CF₃, hydroxycyclohexylamino Hsp90 inhibition (anticancer) IC₅₀ = 11 nM (Her2)
Compound 4 (Azetidinone derivative) 3-Chloro-2-chlorophenyl-4-oxoazetidin-1-yl Antimicrobial (Gram+/Gram- bacteria) Most potent in series
A8 (Benzamide thiourea) 4-Hydroxyphenylamino-thiocarbonyl Antioxidant (CCl₄-induced oxidative stress) 86.6% inhibition
OL4 (Imidazole-benzamide hybrid) 2-Methyl-5-nitroimidazole, nitrophenyl Anticonvulsant Comparable to phenytoin

Table 2: Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound(s) Reference ID
Electron-withdrawing groups (e.g., NO₂, I) Enhance binding to hydrophobic pockets; improve metabolic stability. Nitazoxanide, Target compound
Bulky substituents (e.g., CF₃, azetidinone) Increase steric hindrance, improving selectivity for targets like Hsp90 or enzymes. SNX-2112, Compound 17
Hydroxy/methoxy groups Enhance antioxidant activity via radical scavenging. A8, H10
Heterocyclic appendages (e.g., thiazole, imidazole) Broaden antimicrobial/anticonvulsant spectra. OL4, Nitazoxanide

Antimicrobial Activity

  • Compound 4 (): Exhibits potent activity against Gram-positive and Gram-negative bacteria due to its azetidinone ring and chloro substituents, which disrupt bacterial cell wall synthesis .
  • Nitazoxanide (): Broad-spectrum antiparasitic and antiviral activity attributed to its nitro-thiazole group, which interferes with pyruvate:ferredoxin oxidoreductase (PFOR) .

Anticancer Activity

  • SNX-2112 (): A 2-aminobenzamide Hsp90 inhibitor with nanomolar potency. Its trifluoromethyl and indazolone groups facilitate strong binding to Hsp90’s ATP-binding pocket, inducing client protein degradation .
  • Azetidinone derivatives (): Moderate anticancer activity against MCF7 cells, with Compound 17 showing the highest potency (likely due to styryl and chloro groups enhancing apoptosis) .

Antioxidant Activity

  • A8 and H10 (): Hydroxy and methoxy substituents on the benzamide scaffold contribute to 86–87% inhibition of lipid peroxidation, comparable to vitamin E .

Anticonvulsant Activity

  • OL4 (): Incorporates a nitroimidazole group, enhancing GABAergic activity. The target compound’s iodine atom could modulate ion channels similarly but requires empirical validation .

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